molecular formula C17H18ClN3O4S B4557477 ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE

ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4557477
M. Wt: 395.9 g/mol
InChI Key: MGRMKVHCNIRKLR-UHFFFAOYSA-N
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Description

ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes an isopropyl group, an aminocarbonyl group, a chlorinated aniline derivative, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the isopropyl group, and the coupling of the aminocarbonyl and chlorinated aniline derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, chlorinated aniline derivatives, and aminocarbonyl-containing compounds. Examples include:

  • Thiophene-2-carboxylate derivatives
  • 4-Chloroaniline derivatives
  • N-Substituted aminocarbonyl compounds

Uniqueness

ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

propan-2-yl 5-carbamoyl-2-[(4-chlorophenyl)carbamoylamino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-8(2)25-16(23)12-9(3)13(14(19)22)26-15(12)21-17(24)20-11-6-4-10(18)5-7-11/h4-8H,1-3H3,(H2,19,22)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRMKVHCNIRKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE

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